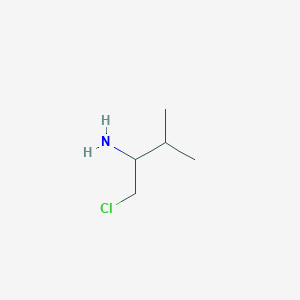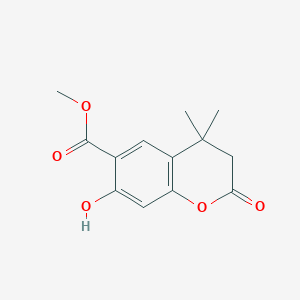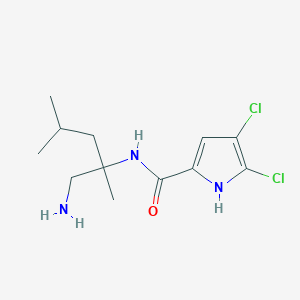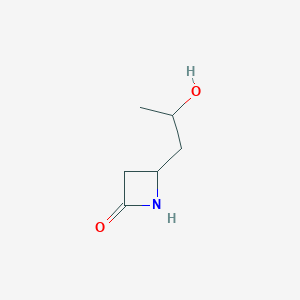![molecular formula C8H13ClN2O B13189808 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13189808.png)
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chloro-substituted pyrazole ring with an ethan-1-ol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a chloro group and an isopropyl group.
Substitution Reaction: The chloro group is introduced through a substitution reaction, where a suitable chloro reagent reacts with the pyrazole ring.
Addition of the Ethan-1-ol Group: The ethan-1-ol group can be added through a nucleophilic substitution reaction, where an appropriate alcohol reacts with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethanal or 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethanoic acid.
Reduction: Formation of 2-[4-Hydro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol.
Substitution: Formation of 2-[4-Amino-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol or 2-[4-Hydroxy-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol.
Scientific Research Applications
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethan-1-ol groups can influence its binding affinity and specificity to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-ol: Similar structure but with a different substitution pattern on the pyrazole ring.
2-[4-Chloro-1-(methyl)-1H-pyrazol-5-yl]ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-(4-chloro-2-propan-2-ylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)11-8(3-4-12)7(9)5-10-11/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
BAXADHXBWKUBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanol](/img/structure/B13189738.png)

methanol](/img/structure/B13189756.png)


![(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)

![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)


![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)

